2,7-Dichloroquinazoline

Vue d'ensemble

Description

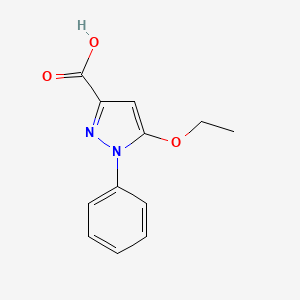

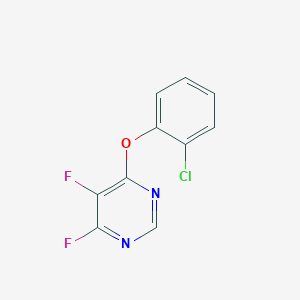

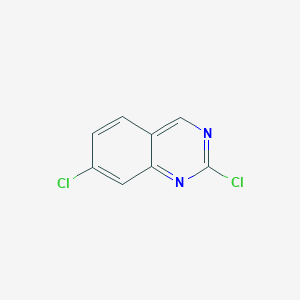

2,7-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It has a molecular weight of 199.04 . This compound belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The InChI code for 2,7-Dichloroquinazoline is 1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H . This code provides a specific identifier for the molecular structure of the compound.

Applications De Recherche Scientifique

1. Metal-Catalyzed Cross-Coupling Reactions

- Application Summary: Halogenated quinazolinones and quinazolines, such as 2,7-Dichloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions. These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

- Methods of Application: The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors . Anhydrous manganese chloride (MnCl 2) or manganese chloride tetrahydrate (MnCl 2 .4H 2 O) have also been employed to promote the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h to afford 2,4-diphenylquinazoline in 71% yield .

- Results or Outcomes: The resulting compounds were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

2. DNA Intercalators and Topoisomerase II (Topo II) Inhibitors

- Application Summary: Quinazoline derivatives, including 2,7-Dichloroquinazoline, have been designed and synthesized as DNA intercalators and topoisomerase II (Topo II) inhibitors . These compounds have potential applications in the development of new anticancer drugs .

- Methods of Application: The cytotoxicity of the designed members was assessed against HCT-116 and HepG2 cancer cell lines using MTT assay . Doxorubicin, a typical Topo II inhibitor, was utilized as a positive control .

- Results or Outcomes: Compound 16 was found to be the most cytotoxic and Topo II inhibitor with low cytotoxicity against Vero cells . It showed a significant increase in the level of BAX (2.18-fold) and a marked decrease in the level of Bcl-2 (1.9-fold) compared to the control cells .

3. Material-Specific Binding Peptides

- Application Summary: Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . 2,7-Dichloroquinazoline could potentially be used in the design of these peptides.

- Methods of Application: The design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications is achieved through advancements in protein engineering methodologies and advances in computational and analytical methodologies .

- Results or Outcomes: The use of MBPs in material science applications has the potential to empower sustainable innovations in plant health, biocatalysis, medicine and microplastic quantification .

4. Antiproliferative Activities Against Human Cancer Cell Lines

- Application Summary: Quinazoline derivatives, including 2,7-Dichloroquinazoline, have been designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .

- Methods of Application: The cytotoxicity of the designed members was assessed against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975) using MTT assay .

- Results or Outcomes: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Propriétés

IUPAC Name |

2,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPZMPNJBUJQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313937 | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloroquinazoline | |

CAS RN |

67092-19-7 | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67092-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.